2-Oxopropyl 4-fluorobenzoate 2-Oxopropyl 4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1943701-17-4
VCID: VC11656513
InChI: InChI=1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
SMILES: CC(=O)COC(=O)C1=CC=C(C=C1)F
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol

2-Oxopropyl 4-fluorobenzoate

CAS No.: 1943701-17-4

Cat. No.: VC11656513

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopropyl 4-fluorobenzoate - 1943701-17-4

Specification

CAS No. 1943701-17-4
Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
IUPAC Name 2-oxopropyl 4-fluorobenzoate
Standard InChI InChI=1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Standard InChI Key GXBMYMUUGMAKKS-UHFFFAOYSA-N
SMILES CC(=O)COC(=O)C1=CC=C(C=C1)F
Canonical SMILES CC(=O)COC(=O)C1=CC=C(C=C1)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Oxopropyl 4-fluorobenzoate consists of a 4-fluorobenzoic acid moiety esterified with a 2-oxopropanol group. The IUPAC name, 2-oxopropyl 4-fluorobenzoate, reflects this arrangement, with the ketone group at the second carbon of the propyl chain distinguishing it from simpler esters like isopropyl 4-fluorobenzoate . Key identifiers include:

PropertyValueSource
Molecular FormulaC10H9FO3\text{C}_{10}\text{H}_{9}\text{FO}_{3}Sigma-Aldrich
Molecular Weight196.18 g/molSigma-Aldrich
InChI Code1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3Sigma-Aldrich
InChIKeyGXBMYMUUGMAKKS-UHFFFAOYSA-NSigma-Aldrich
SMILESCC(=O)COC(=O)C1=CC=C(C=C1)FSigma-Aldrich

The presence of the fluorine atom at the para position enhances the compound's stability against electrophilic substitution, while the 2-oxopropyl group introduces a reactive ketone site, enabling further functionalization .

Synthesis and Manufacturing

Esterification Strategies

The synthesis of 2-oxopropyl 4-fluorobenzoate likely involves acid-catalyzed esterification between 4-fluorobenzoic acid and 2-oxopropanol. A patent (WO2012143933A1) detailing the preparation of fluorinated benzamides provides a relevant precedent:

  • Reaction Setup: Combine equimolar amounts of 4-fluorobenzoic acid and 2-oxopropanol in a polar aprotic solvent (e.g., acetone or methylene chloride) with a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) .

  • Temperature Control: Maintain the reaction at 40–60°C for 6–12 hours to achieve equilibrium .

  • Workup: Neutralize the catalyst with aqueous bicarbonate, extract the product into an organic phase (e.g., methylene chloride), and purify via distillation or recrystallization .

Yield optimization may require azeotropic removal of water to drive the equilibrium toward ester formation.

Scalability and Industrial Relevance

Industrial-scale production faces challenges in managing the reactivity of the ketone group, which may undergo undesired side reactions (e.g., aldol condensation). Patent data suggest that controlled addition of reagents and low-temperature processing (15–25°C) mitigate such issues . For instance, a related synthesis of 4-methyl-3-oxo-N-phenylpentanamide achieved 92.7% yield by maintaining strict temperature control during workup .

Physicochemical Properties

Reactivity and Stability

The electron-deficient aromatic ring (due to fluorine) resists electrophilic attack but facilitates nucleophilic aromatic substitution under harsh conditions. The ester group is susceptible to hydrolysis in acidic or basic media, while the ketone may participate in condensation reactions . Storage recommendations include inert atmospheres and desiccants to prevent moisture-induced degradation.

Applications in Pharmaceutical and Material Science

Specialty Polymers and Coatings

The compound’s dual functionality (ester and ketone) enables its use as a crosslinking agent in polymer chemistry. For instance, it could serve as a monomer in polyesters or polyketones, imparting rigidity and chemical resistance to materials .

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